(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal
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Overview
Description
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal is a complex organic compound that features both silyl and alkyne functional groups
Preparation Methods
The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal typically involves multiple steps, including the protection of hydroxyl groups and the introduction of silyl groups. One common method involves the use of tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride as silylating agents. The reaction conditions often require the presence of a base such as imidazole or pyridine to facilitate the silylation process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Scientific Research Applications
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal involves its interaction with various molecular targets. The silyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur at other sites. The alkyne group can participate in cycloaddition reactions, forming new ring structures that are important in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar compounds include other silyl-protected alkynes and alcohols, such as:
- (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(trimethylsilyl)pent-4-ynal
- (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triisopropylsilyl)pent-4-ynal These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The unique combination of tert-butyl(dimethyl)silyl and triethylsilyl groups in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal provides distinct reactivity and stability characteristics .
Properties
CAS No. |
919770-55-1 |
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Molecular Formula |
C17H34O2Si2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-5-triethylsilylpent-4-ynal |
InChI |
InChI=1S/C17H34O2Si2/c1-9-21(10-2,11-3)14-12-13-16(15-18)19-20(7,8)17(4,5)6/h15-16H,9-11,13H2,1-8H3/t16-/m0/s1 |
InChI Key |
QGBVTFURXXAFIW-INIZCTEOSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)C#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC[Si](CC)(CC)C#CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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